molecular formula C27H25N3O3 B11690059 ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

Cat. No.: B11690059
M. Wt: 439.5 g/mol
InChI Key: IGQDDMDVZNLRCF-OGLMXYFKSA-N
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Description

ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrrole with ethyl 4-formylbenzoate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Shares a similar pyrrole core but differs in the substituents attached.

    NAPHTHALENE-2-YL DERIVATIVES: Compounds with similar naphthalen-2-yl groups but different core structures.

Uniqueness

ETHYL 4-{2,5-DIMETHYL-3-[(E)-{[(NAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]-1H-PYRROL-1-YL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H25N3O3/c1-4-33-27(32)21-11-13-25(14-12-21)30-18(2)15-24(19(30)3)17-28-29-26(31)23-10-9-20-7-5-6-8-22(20)16-23/h5-17H,4H2,1-3H3,(H,29,31)/b28-17+

InChI Key

IGQDDMDVZNLRCF-OGLMXYFKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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